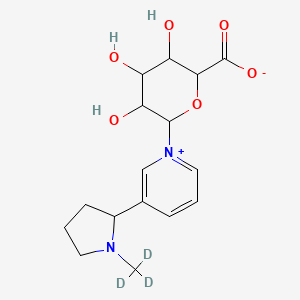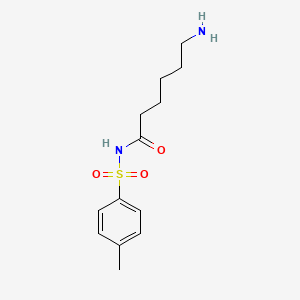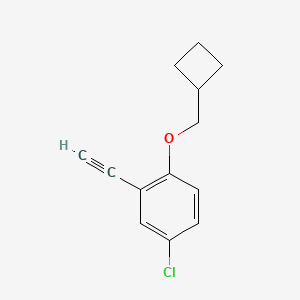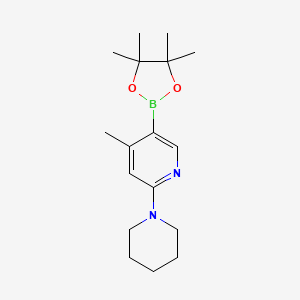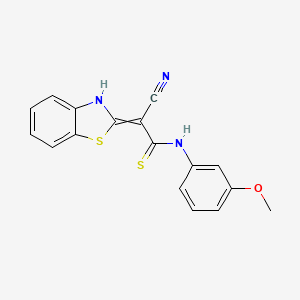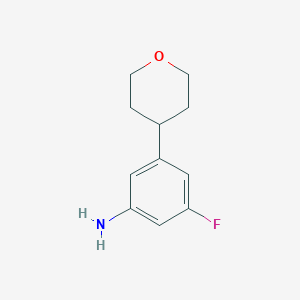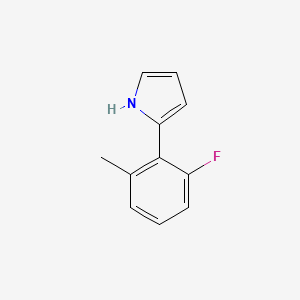![molecular formula C12H9ClN4O4 B15340361 3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15340361.png)
3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound contains a pyridine ring substituted with a chloro group and a methoxy group, as well as an imidazo-oxazine core with a nitro substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloro-3-pyridinemethanol, is reacted with a suitable base and a methoxy group donor to form 6-chloro-3-(methoxymethyl)pyridine.
Construction of the Imidazo-Oxazine Core: The pyridine intermediate is then subjected to cyclization reactions with appropriate reagents to form the imidazo-oxazine core. This step often involves the use of nitro-substituted precursors and cyclization agents under controlled conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride, or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and methoxy groups on the pyridine ring may enhance binding affinity to specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[1,2-a]pyridine
- 3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[1,2-b]pyridazine
- 3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[1,2-c]pyrimidine
Uniqueness
3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine is unique due to its specific substitution pattern and the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and biological activity. Its imidazo-oxazine core is less common compared to other heterocyclic systems, making it a valuable scaffold for drug discovery and materials science research.
Propiedades
Fórmula molecular |
C12H9ClN4O4 |
|---|---|
Peso molecular |
308.68 g/mol |
Nombre IUPAC |
3-[(6-chloropyridin-3-yl)methoxy]-7-nitro-7H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C12H9ClN4O4/c13-9-2-1-8(5-14-9)7-20-11-6-15-12-16(11)4-3-10(21-12)17(18)19/h1-6,10H,7H2 |
Clave InChI |
XUBXHDXUMFHBMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CN=C2OC1[N+](=O)[O-])OCC3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


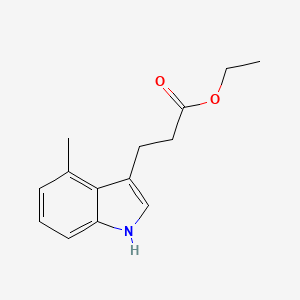
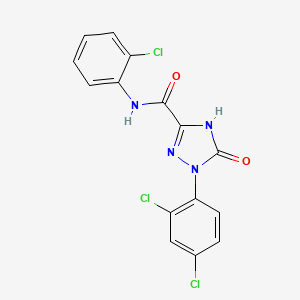
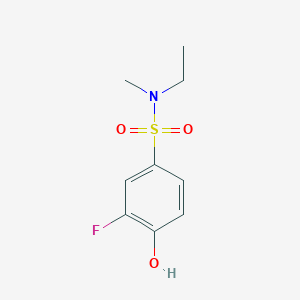
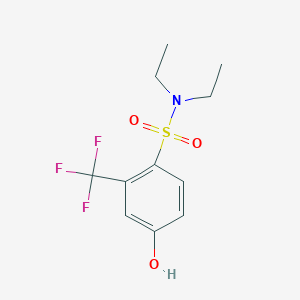
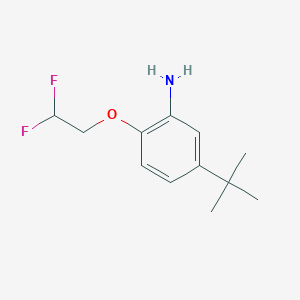

![[Dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride](/img/structure/B15340312.png)
